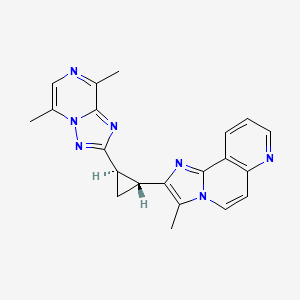
Pde10-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SEP-0372814は、ホスホジエステラーゼ10A(PDE10A)に対する阻害効果で知られている化学化合物です。 分子式はC21H19N7、分子量は369.4 g/molです 。 この化合物は、PDE10A阻害剤として高い特異性と効力を有するため、主に科学研究で使用されています .
科学的研究の応用
SEP-0372814 has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 10A.
Biology: Investigated for its effects on cellular signaling pathways involving cyclic nucleotides.
Medicine: Explored for potential therapeutic applications in neurological disorders due to its role in modulating neurotransmitter signaling.
Industry: Utilized in the development of new pharmacological agents targeting PDE10A.
作用機序
SEP-0372814は、環状アデノシン一リン酸(cAMP)と環状グアノシン一リン酸(cGMP)を加水分解する酵素であるホスホジエステラーゼ10Aを阻害することにより効果を発揮します。SEP-0372814は、PDE10Aを阻害することにより、cAMPとcGMPのレベルを上昇させ、これらの経路を介したシグナル伝達を強化します。 環状ヌクレオチドシグナル伝達のこの調節は、神経伝達物質の放出と神経活動に対する効果に不可欠です .
生化学分析
Biochemical Properties
Pde10-IN-1 interacts with the PDE10A enzyme, which is encoded by one gene that gives rise to at least two different isoforms in humans: the soluble PDE10A1 and the membrane-associated PDE10A2 . The PDE10A enzyme is considered a key player in many signal transduction pathways, controlling the intracellular levels of cGMP and cAMP . This compound, as an inhibitor, can modulate these biochemical reactions by preventing the degradation of these second messengers .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease ovarian cancer cell growth and induce cell cycle arrest and apoptosis . In neuroinflammation and Parkinson’s disease mouse models, this compound has demonstrated anti-inflammatory and neuroprotective effects . These effects are believed to be influenced by the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the PDE10A enzyme, leading to the inhibition of the enzyme’s activity . This results in an increase in the levels of cAMP and cGMP, second messengers that play crucial roles in various cellular functions . The elevated levels of these second messengers can lead to changes in gene expression and have effects on various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, and it has been found that the effects of the compound can vary with different dosages . More detailed studies are needed to understand the threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the cAMP and cGMP metabolic pathways . It interacts with the PDE10A enzyme, which plays a crucial role in these pathways by controlling the degradation of cAMP and cGMP . The inhibition of PDE10A by this compound can therefore have significant effects on metabolic flux and metabolite levels.
Transport and Distribution
It is known that PDE10A, the target of this compound, is predominantly present in the lung vasculature
Subcellular Localization
The PDE10A enzyme, which this compound targets, has been found in different isoforms in various subcellular locations . Understanding the subcellular localization of this compound and its effects on the activity or function of these isoforms could provide valuable insights into its therapeutic potential.
準備方法
SEP-0372814の合成は、コア構造の調製から始まり、複数のステップを伴います。コア構造には、トリアゾロピラジン部分に結合したシクロプロピル基が含まれます。合成ルートは通常、以下を含みます。
ステップ1: 環化反応によるトリアゾロピラジンコアの形成。
ステップ2: シクロプロパン化反応によるシクロプロピル基の導入。
ステップ3: イミダゾナフチリジン構造を導入するための最終的な修飾.
SEP-0372814の工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成ルートに従っている可能性があります。
化学反応の分析
SEP-0372814は、以下を含むさまざまな化学反応を起こします。
酸化: 化合物は、特定の条件下で酸化され、酸化された誘導体を形成することができます。
還元: 還元反応は、トリアゾロピラジンコアを修飾することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
SEP-0372814は、いくつかの科学研究への応用があります。
化学: ホスホジエステラーゼ10Aの阻害を研究するためのツール化合物として使用されます。
生物学: 環状ヌクレオチドを含む細胞シグナル伝達経路に対する効果について調べられています。
医学: 神経伝達物質シグナル伝達を調節する役割のために、神経疾患における潜在的な治療応用が検討されています。
類似化合物との比較
SEP-0372814は、PDE10A阻害剤としての高い特異性と効力のために、ユニークです。類似化合物には以下が含まれます。
パパベリン: さまざまなPDEアイソフォームに幅広い効果を持つ非選択的PDE阻害剤。
ロリップラム: SEP-0372814とは異なる特異性を有する選択的PDE4阻害剤。
シルデナフィル: 主に血管拡張効果のために使用されるPDE5阻害剤.
SEP-0372814は、PDE10Aに対する選択性のために際立っており、この特定の酵素とその関連する経路を研究するための貴重なツールとなっています。
特性
IUPAC Name |
2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNYULRKIEGAY-HZPDHXFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














